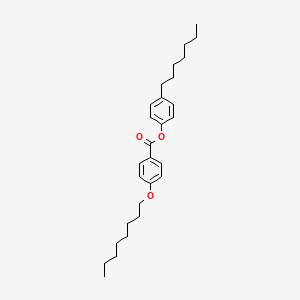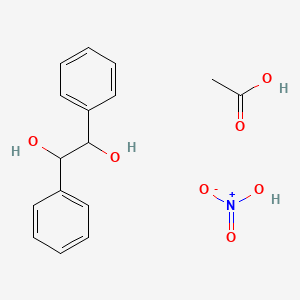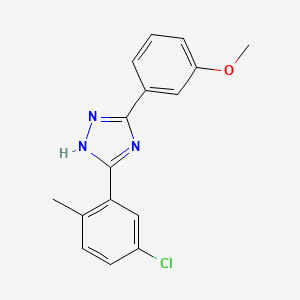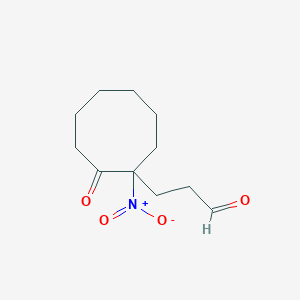![molecular formula C17H21N3O3S B14409182 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid CAS No. 85721-11-5](/img/structure/B14409182.png)
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under dehydrating conditions. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through a cyclocondensation mechanism, forming the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it disrupts the cytoplasmic membrane of bacteria, leading to cell lysis . In anticancer applications, it induces apoptosis in cancer cells by interacting with cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid is unique due to its sulfonic acid group, which enhances its solubility in water and potentially improves its bioavailability and therapeutic efficacy compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
85721-11-5 |
|---|---|
Molekularformel |
C17H21N3O3S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-3-butyl-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C17H21N3O3S/c1-2-3-12-20-16-7-5-4-6-15(16)19-17(20,24(21,22)23)13-8-10-14(18)11-9-13/h4-11,19H,2-3,12,18H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
LNLWRSBETUZMIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2NC1(C3=CC=C(C=C3)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)
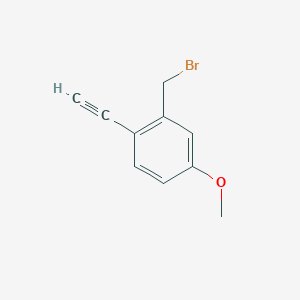



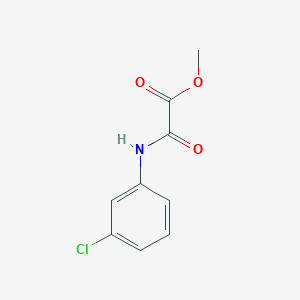

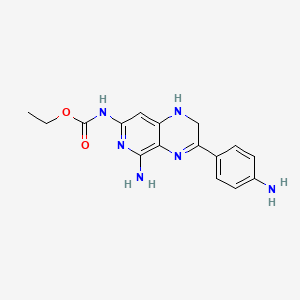
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
